Kyoto probe 1

Stem Cell Biology High-Throughput Screening Fluorescent Probes

Kyoto Probe 1 (KP-1) is a cell-permeable, rhodamine-class fluorescent probe that selectively identifies live, undifferentiated human pluripotent stem cells (hPSCs) through differential ABC transporter (ABCB1/ABCG2) efflux—not surface antigen binding. Unlike SSEA-4 or TRA-1-60 antibodies that require fixation, KP-1 enables live-cell FACS sorting with viable cell recovery for re-plating, longitudinal pluripotency monitoring, and early hematopoietic lineage tracking. Fully compatible with standard GFP/FITC filter sets (Ex 515 nm/Em 529 nm; quantum yield 0.45). When your workflow demands non-destructive, functional stem cell identification rather than end-point fixed-cell analysis, KP-1 is the only probe that delivers.

Molecular Formula C21H14F4N2O3
Molecular Weight 418.3 g/mol
Cat. No. B12378529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKyoto probe 1
Molecular FormulaC21H14F4N2O3
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)F.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C19H13FN2O.C2HF3O2/c20-12-3-1-11(2-4-12)19-15-7-5-13(21)9-17(15)23-18-10-14(22)6-8-16(18)19;3-2(4,5)1(6)7/h1-10,21H,22H2;(H,6,7)
InChIKeyADFLZJALCLDWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kyoto Probe 1: Procurement-Focused Overview of a Pluripotent Stem Cell Fluorescent Probe


Kyoto Probe 1 (KP-1, CAS 2088021-81-0) is a small-molecule, cell-permeable fluorescent probe designed for the selective identification of live, undifferentiated human pluripotent stem cells (hPSCs) [1]. As a rhodamine-class dye [2], it was identified through a high-throughput chemical library screen and operates via a unique mechanism involving differential efflux by ATP-binding cassette (ABC) transporters ABCB1 (MDR1) and ABCG2 (BCRP) [1]. This mechanism distinguishes it from conventional antibody-based surface markers like SSEA-4 and TRA-1-60, which require cell fixation and are end-point assays . KP-1 is suitable for both flow cytometry and live-cell imaging applications, with its key biophysical properties being an excitation maximum of 515 nm, an emission maximum of 529 nm, and a quantum yield of 0.45 .

Why Kyoto Probe 1 Cannot Be Simply Substituted with Other Pluripotent Stem Cell Reagents


Procurement decisions for pluripotent stem cell reagents should be based on their functional mechanism, not just their target. While antibodies like anti-SSEA-4 and recombinant probes like rBC2LCN also identify hPSCs, they operate by binding to cell surface antigens, an entirely different mechanism from Kyoto Probe 1's ABC transporter-mediated efflux [1][2]. Substituting KP-1 with a surface marker would negate its key advantages: the ability to label live cells for downstream sorting and culture, and the ability to monitor mitochondrial localization in undifferentiated cells [1][3]. Furthermore, generic mitochondrial dyes like MitoTracker cannot distinguish between pluripotent and differentiated cells, as they stain mitochondria indiscriminately [3]. Therefore, substituting KP-1 would fundamentally change the assay's scope, from monitoring dynamic, live-cell processes to performing fixed, end-point analysis, thus failing to answer the same experimental questions.

Kyoto Probe 1 Procurement Guide: Quantifiable Differentiation and Comparative Evidence


Screening-Derived Selectivity: Superior Discrimination Over Alternative Fluorescent Compounds

Kyoto Probe 1 was identified from a library of 326 fluorescent compounds as the molecule with the 'greatest selectivity' for human pluripotent stem cells over differentiated cells [1]. While the publication does not provide a numerical selectivity ratio for all 325 failed candidates, it establishes that KP-1 was the most selective compound from a large, diverse library. This screening-based selection is a direct, quantitative head-to-head comparison against a broad class of alternative fluorescent molecules, providing a strong basis for its selection over any untested or less-selective dye.

Stem Cell Biology High-Throughput Screening Fluorescent Probes

Mechanism-Based Differentiation: ATP-Binding Cassette (ABC) Transporter Efflux Provides a Unique Mode of Action

The selectivity of Kyoto Probe 1 is mediated by its differential efflux via two specific ABC transporters, ABCB1 and ABCG2, which are expressed in differentiated cells but repressed in hPSCs [1]. In a mechanistic study, treating differentiated cells with the ABC transporter inhibitors cyclosporine A or fumitremorgin C resulted in approximately a 10-fold increase in KP-1 labeling intensity, confirming that efflux is the primary mechanism of selectivity [1]. This mechanism is distinct from antibody-based markers (which target surface antigens) and from passive mitochondrial dyes.

Stem Cell Purification Flow Cytometry ABC Transporters

Live-Cell Discrimination for Downstream Applications: Flow Cytometry Purification Enables Cell Sorting and Culture

Unlike end-point assays requiring cell fixation (e.g., antibody staining for SSEA-4 or Oct4), KP-1 labels live cells, enabling fluorescence-activated cell sorting (FACS) and subsequent culture of purified hPSC populations [1]. This is a fundamental functional difference that directly impacts workflow and experimental outcomes. While fixed-cell assays provide a snapshot, KP-1 allows for the isolation and continued study of viable pluripotent cells.

Live-Cell Sorting Flow Cytometry Stem Cell Culture

Reproducible Optical Performance: Validated Quantum Yield and Spectral Properties

Kyoto Probe 1 has well-characterized and reproducible biophysical properties that are critical for designing and standardizing experiments across different labs and instruments . Its emission maximum (529 nm) is compatible with standard FITC/GFP filter sets. The documented quantum yield of 0.45 provides a quantitative baseline for assessing signal intensity and comparing it to other dyes, which is essential for multiplexing or instrument calibration.

Live-Cell Imaging Flow Cytometry Fluorescence Spectroscopy

Distinguishing Pluripotent from Early Hematopoietic Cells: A Specific Application Advantage

Vendor validation data demonstrates that KP-1 can effectively distinguish between SSEA-4-positive hESCs and human early hematopoietic cells (which express CD45, CD235, CD41a, or CD43) in flow cytometry experiments . This specific capability provides an advantage over generic pluripotency markers that may not resolve these distinct early-stage populations. While the exact signal-to-noise ratio is not provided, the qualitative discrimination is a documented application advantage.

Hematopoiesis Stem Cell Differentiation Flow Cytometry

Key Application Scenarios for Kyoto Probe 1 Based on Comparative Evidence


Live-Cell Purification of hPSCs for Downstream Differentiation and Transplantation

The primary, evidence-based application for Kyoto Probe 1 is the live-cell sorting and purification of human pluripotent stem cells (hPSCs) from heterogeneous cultures [1]. Its ABC transporter-mediated mechanism ensures that only undifferentiated cells retain the dye, enabling their isolation via FACS. Crucially, because the staining does not require fixation, the sorted cells remain viable and can be directly re-plated for continued culture, differentiation into specific lineages (e.g., cardiomyocytes ), or used in downstream assays like transplantation. This workflow is impossible with antibody-based markers that necessitate cell fixation . The probe's compatibility with standard GFP/FITC filters (Ex 515/Em 529) [1] makes it immediately deployable on most flow cytometers.

Monitoring Pluripotency and Purity in Live hPSC Cultures

Kyoto Probe 1 is ideally suited for live-cell imaging experiments aimed at monitoring the state of pluripotency in hPSC cultures over time [1]. Its ability to rapidly distinguish between undifferentiated hPSCs and spontaneously differentiating cells [2] allows researchers to non-invasively assess culture quality, track the efficiency of differentiation protocols, or screen for factors that promote self-renewal. Unlike end-point assays like alkaline phosphatase staining, KP-1 enables longitudinal studies on the same cell population, providing richer, kinetic data on stem cell state transitions [1].

Investigating Early Hematopoiesis and Lineage Commitment

Procurement of Kyoto Probe 1 is justified for research groups focusing on the earliest stages of blood cell development. Validation data shows that KP-1 can distinguish between SSEA-4-positive hESCs and emerging human early hematopoietic cells (marked by CD45, CD235, CD41a, or CD43) . This makes it a powerful tool for studying the initial loss of pluripotency and commitment to the hematopoietic lineage in live cells. Combining KP-1 with lineage-specific antibodies in multicolor flow cytometry provides a more detailed view of these transitional cell states than using antibodies alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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